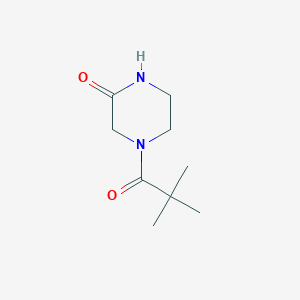

4-(2,2-Dimethylpropanoyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethylpropanoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOJVQKTFVKTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 2,2 Dimethylpropanoyl Piperazin 2 One

Advanced Spectroscopic Techniques for Structural Confirmation

The molecular structure of 4-(2,2-Dimethylpropanoyl)piperazin-2-one has been elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide definitive evidence for the compound's elemental composition, molecular weight, and the intricate connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. Studies on N-acylated piperazines have shown that the rotation around the amide bond can be restricted, leading to the observation of multiple conformations at room temperature. rsc.org This can result in the broadening of signals in the NMR spectrum. nih.gov

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The t-butyl group of the 2,2-dimethylpropanoyl moiety would produce a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The protons on the piperazin-2-one (B30754) ring are expected to show more complex splitting patterns due to spin-spin coupling.

Based on the analysis of similar piperazine (B1678402) and piperazinone structures, the methylene (B1212753) protons of the piperazine ring typically appear as multiplets. nih.govlew.ro The protons adjacent to the carbonyl group and the nitrogen atom will have characteristic chemical shifts.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.25 | s (singlet) | 9H | N/A |

| -CH₂- (piperazinone ring) | 3.0 - 4.0 | m (multiplet) | 4H | Varies |

| -CH₂- (piperazinone ring) | 3.0 - 4.0 | m (multiplet) | 2H | Varies |

Note: The chemical shifts for the piperazinone ring protons are broad ranges due to the potential for complex splitting and conformational effects.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons, the quaternary carbon of the t-butyl group, the methyl carbons, and the methylene carbons of the piperazinone ring. The chemical shifts of the piperazinone ring carbons are influenced by the neighboring nitrogen and carbonyl groups. researchgate.net

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | ~175 |

| C=O (lactam) | ~168 |

| C(CH₃)₃ | ~39 |

| C(CH₃)₃ | ~28 |

| -CH₂- (piperazinone ring) | 40 - 55 |

| -CH₂- (piperazinone ring) | 40 - 55 |

| -CH₂- (piperazinone ring) | 40 - 55 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons within the piperazinone ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the 2,2-dimethylpropanoyl group to the nitrogen atom of the piperazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to study the stereochemistry and preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. The fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure. researchgate.net The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring. researchgate.net

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, with the chemical formula C₉H₁₆N₂O₂, the expected exact mass can be calculated.

HRMS Data:

| Parameter | Value |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Calculated Exact Mass | 184.1212 |

| Expected [M+H]⁺ | 185.1285 |

The observation of an ion with a mass-to-charge ratio corresponding to this calculated exact mass would provide strong evidence for the elemental composition of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Chromatographic methods coupled with mass spectrometry are indispensable tools for confirming the purity and verifying the identity of this compound. GC-MS is suitable for the analysis of this compound due to its volatility, while LC-MS can be employed for analysis in solution, often providing complementary information.

In a typical GC-MS analysis, the retention time of the compound is a key identifier, though it is dependent on the specific column and conditions used. More definitive identification comes from the mass spectrum obtained upon electron ionization (EI). The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the facile fragmentation of the molecule.

The fragmentation pattern is highly characteristic and provides significant structural information. A prominent fragmentation pathway for N-acyl piperazines involves cleavage of the amide bond. For this compound, this would lead to the formation of a pivaloyl cation. Another expected fragmentation is the cleavage of the piperazinone ring, a common feature for piperazine derivatives.

A particularly notable fragmentation is the formation of the tert-butyl cation, which is highly stable and often observed as the base peak in the mass spectra of pivaloyl-containing compounds. The expected key fragmentation ions are summarized in the table below.

| m/z | Proposed Fragment | Significance |

| 198 | [C₁₀H₁₈N₂O₂]⁺ | Molecular Ion |

| 141 | [M - C₄H₉]⁺ | Loss of a tert-butyl group |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak) |

LC-MS, particularly with soft ionization techniques like electrospray ionization (ESI), is valuable for observing the protonated molecule [M+H]⁺ with minimal fragmentation. This allows for an unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be used to induce fragmentation and obtain structural information that corroborates the findings from GC-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) and amide C-N stretching vibrations.

The molecule contains two carbonyl groups: one in the pivaloyl moiety (a tertiary amide) and one in the piperazinone ring (a lactam, which is a cyclic secondary amide). The stretching frequency of a carbonyl group is sensitive to its electronic and steric environment.

The pivaloyl carbonyl is part of a tertiary amide. The carbonyl stretching frequency in amides is typically found in the range of 1630-1680 cm⁻¹. The bulky tert-butyl group may slightly influence this frequency.

The piperazinone ring contains a lactam functionality. The carbonyl stretching frequency in lactams is dependent on ring size. For a six-membered lactam like piperazin-2-one, the carbonyl absorption is expected to be around 1670 cm⁻¹. The N-acylation in the target molecule will likely shift this frequency.

Therefore, the IR spectrum of this compound is expected to show strong absorption bands in the carbonyl region. It is possible that the two carbonyl stretching vibrations will overlap, resulting in a single broad and intense band.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| Pivaloyl C=O Stretch | 1650 - 1680 | Tertiary amide carbonyl |

| Lactam C=O Stretch | 1660 - 1690 | Six-membered cyclic amide (lactam) |

| C-N Stretch | 1200 - 1350 | Amide C-N bond |

| C-H Stretch (sp³) | 2850 - 3000 | Aliphatic C-H bonds |

Conformational Analysis through Spectroscopic Data and Theoretical Models

The conformational landscape of this compound is primarily dictated by the interplay between the piperazinone ring puckering and the restricted rotation around the N-pivaloyl amide bond.

The piperazinone ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. However, the presence of the carbonyl group and the nitrogen atoms introduces asymmetry. The pivaloyl group, being sterically demanding, will have a significant influence on the preferred conformation of the piperazinone ring. Computational modeling studies on similar N-acyl piperidines suggest a preference for the acyl group to be in a pseudo-axial or pseudo-equatorial orientation to minimize steric strain.

A critical aspect of the conformational analysis of this molecule is the rotational barrier around the C-N bond of the pivaloyl group. Amide bonds have a significant degree of double bond character, which restricts free rotation. This can lead to the existence of rotational isomers (rotamers). The steric bulk of the pivaloyl group is expected to create a substantial energy barrier to rotation. rsc.org Studies on N-pivaloyl derivatives have shown that the bulky pivaloyl group can destabilize the ground state and influence the rotational dynamics. rsc.org

Theoretical models, such as those based on density functional theory (DFT), are invaluable for exploring the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Such models can help in rationalizing the experimentally observed spectroscopic data. For instance, the presence of multiple conformers in solution could lead to the broadening of signals in the NMR spectrum at room temperature.

Computational Chemistry and Molecular Modeling of 4 2,2 Dimethylpropanoyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 4-(2,2-dimethylpropanoyl)piperazin-2-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the minimum energy on the potential energy surface. For this compound, a common approach involves using the B3LYP functional with a basis set such as 6-311+G(2d,p). nih.govidc-online.com

The geometry optimization process calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are negligible. This results in a precise determination of bond lengths, bond angles, and dihedral angles for the molecule's ground state conformation. These calculations are crucial for understanding the steric and electronic effects of the bulky 2,2-dimethylpropanoyl (pivaloyl) group on the piperazin-2-one (B30754) ring.

Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C=O (Amide) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Length | C=O (Lactam) | ~1.22 Å |

| Bond Length | C-N (Lactam) | ~1.37 Å |

| Bond Angle | N-C=O (Amide) | ~121° |

| Bond Angle | C-N-C (Piperazine) | ~115° |

| Dihedral Angle | C-N-C-C (Ring) | Varies with conformation |

Once the geometry is optimized, DFT can be used to analyze the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized around the nitrogen atoms and the carbonyl oxygen of the lactam, which are regions of higher electron density. The LUMO is likely centered on the carbonyl carbons, which are electrophilic.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from these calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. For this compound, negative potential (red/yellow) would be concentrated around the carbonyl oxygen atoms, indicating nucleophilic sites, while positive potential (blue) would be found near the hydrogen atoms, particularly the N-H proton of the lactam, indicating electrophilic sites. nih.gov

Interactive Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Molecular polarity |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. nih.gov

The accuracy of predicted NMR shifts can be very high, often with a mean average error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C when appropriate functionals and basis sets are used. nih.gov Calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and may be scaled with empirical factors to improve the correlation with experimental values. idc-online.com This predictive power is invaluable for assigning complex spectra and distinguishing between different isomers or conformers.

Interactive Table 3: Hypothetical Predicted vs. Typical Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Range (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Range (ppm) |

| C=O (Amide) | - | - | 175.2 | 170-180 |

| C=O (Lactam) | - | - | 168.5 | 165-175 |

| CH₂ (Piperazine) | 3.2 - 3.8 | 3.0 - 4.0 | 40.1 - 48.5 | 40-50 |

| N-H (Lactam) | 7.5 | 7.0 - 8.5 | - | - |

| C(CH₃)₃ | - | - | 39.0 | 38-40 |

| C(CH₃)₃ | 1.25 | 1.1 - 1.4 | 27.8 | 27-29 |

Conformational Landscape and Dynamics of the Piperazin-2-one Ring

The piperazin-2-one ring is not rigid and can adopt several different conformations. Understanding this conformational landscape and the dynamics of interconversion is critical for a complete picture of the molecule's behavior.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing the molecule's flexibility and interactions with its environment, such as a solvent.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior over nanoseconds. This can reveal fluctuations in bond lengths and angles, rotations around single bonds, and the preferred conformations of the piperazine (B1678402) ring in solution. Such simulations provide insights that are not accessible from static quantum chemical calculations.

The six-membered piperazin-2-one ring can exist in various conformations, most commonly chair, boat, and twist-boat forms. The chair conformation is often the most stable for simple piperazine rings. nih.gov However, the substituents—the pivaloyl group and the lactam functionality—can influence the relative stability of these conformers.

Computational methods can perform a systematic conformational analysis to identify all low-energy conformers. mdpi.com By calculating the relative energies of these different structures, the most stable conformer can be identified. Furthermore, the energy barriers for conversion between these stable forms can be calculated. These energy barriers are related to the dynamic processes observed in temperature-dependent NMR experiments, where distinct signals from different conformers may coalesce into a single averaged signal as the temperature increases, allowing for the experimental determination of the activation energy for ring inversion. rsc.org Studies on N-acylated piperazines have shown that the energy barrier for ring inversion can be in the range of 56 to 80 kJ mol⁻¹. rsc.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. connectjournals.com This technique is crucial for understanding the potential mechanism of action of a compound by identifying key binding interactions within the active site of a biological target.

The piperazine ring is a common moiety in compounds targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases. nih.govnih.gov For this compound, molecular docking could be employed to predict its binding mode within the active sites of various hypothetical targets known to interact with piperazine-containing ligands.

The process would begin with generating a three-dimensional conformation of the molecule, followed by energy minimization. A target protein structure, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning protonation states, and defining the binding pocket. acs.org Docking algorithms would then systematically sample numerous orientations and conformations of the ligand within the receptor's active site, scoring each pose based on a function that estimates binding affinity (e.g., kcal/mol). rsc.org

Studies on related piperazine derivatives have successfully used docking to predict binding to targets like the sigma-1 receptor, carbonic anhydrase IX, and various kinases. rsc.orgnih.gov For instance, in a hypothetical docking study of this compound with a kinase, the model might predict that the piperazinone core orients towards the hinge region of the ATP-binding site, a common binding pattern for kinase inhibitors. The results of such a study are typically summarized in a table detailing the predicted binding energies and key interacting residues.

| Hypothetical Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | LEU83, GLU81, ASP145 |

| Dopamine D3 Receptor | 3PBL | -7.5 | ASP110, PHE346, SER192 |

| Carbonic Anhydrase IX | 5FL4 | -6.9 | HIS94, HIS96, THR200 |

| Sigma-1 Receptor | 5HK2 | -9.1 | GLU172, ASP126, TYR103 |

This table presents hypothetical data for illustrative purposes, based on common targets for piperazine-containing compounds.

A critical output of molecular docking is the detailed visualization of intermolecular forces that stabilize the ligand-receptor complex. youtube.com For this compound, these interactions can be predicted based on its structural features.

Hydrogen Bonding: The molecule contains hydrogen bond donors (the N-H group on the piperazinone ring) and hydrogen bond acceptors (the two carbonyl oxygens). Docking simulations would likely show the N-H group interacting with backbone carbonyls or acidic residues (like aspartate or glutamate) in the protein active site. The carbonyl oxygen of the pivaloyl group and the lactam carbonyl could form hydrogen bonds with backbone N-H groups or residues like serine, threonine, or tyrosine. nih.gov These interactions typically contribute 1-4 kcal/mol to the binding energy. youtube.com

Hydrophobic Interactions: The bulky tert-butyl group of the 2,2-dimethylpropanoyl moiety is highly lipophilic and would be expected to engage in favorable hydrophobic interactions. These interactions arise from the entropic gain of releasing ordered water molecules from nonpolar surfaces. youtube.com Docking studies would likely place this group within a hydrophobic pocket of the target protein, lined with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan. nih.gov Computational studies on piperidine/piperazine-based compounds have highlighted the importance of such hydrophobic contacts for stabilizing the ligand in the binding site. nih.gov

Analysis of these forces provides a structural rationale for the predicted binding affinity and can guide the design of analogues with enhanced potency by optimizing these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Future Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net A robust QSAR model can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing synthetic efforts.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target would be required. For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Commonly used descriptors in QSAR studies of piperazine derivatives include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges, which relate to a molecule's reactivity and ability to participate in electrostatic interactions. mdpi.comnih.gov

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule. researchgate.net

Physicochemical Descriptors: Parameters such as the partition coefficient (LogP) for hydrophobicity, molar refractivity (MR) for steric bulk, and topological polar surface area (TPSA) for membrane permeability. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links a combination of these descriptors to the observed activity. A hypothetical QSAR model for a series of piperazin-2-one analogues might look like the equation below.

pIC50 = 0.45(LogP) - 0.12(TPSA) + 1.5(Jurs-PNSA-3) - 0.98(LUMO) + 2.75

The validity and predictive power of the QSAR model are assessed using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validated coefficient (q²), and the predictive R² for an external test set (R²_pred). researchgate.net A well-validated model can then be used to predict the biological activity of new virtual analogues, guiding the design of more potent compounds.

| Model Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.88 | Indicates the goodness of fit for the training set data. |

| q² (Cross-Validated R²) | 0.75 | Measures the internal predictive ability of the model. |

| R²_pred (External Validation R²) | 0.81 | Measures the model's ability to predict the activity of an external test set. |

| F-statistic | 45.2 | Indicates the statistical significance of the model. |

This table presents hypothetical but realistic statistical validation parameters for a QSAR model.

In Silico Screening and Cheminformatics for Analog Design and Virtual Library Exploration

Building upon a lead compound like this compound, in silico screening and cheminformatics tools enable the rapid exploration of a vast chemical space to identify novel analogues with potentially superior properties. researchgate.net This process involves the design of a virtual library, followed by computational filtering to prioritize the most promising candidates for synthesis.

The first step is the creation of a virtual combinatorial library. This is achieved by defining a common scaffold (the piperazin-2-one core) and enumerating a series of modifications at specific points. For this compound, variations could include:

Replacing the pivaloyl group with other acyl or sulfonyl groups.

Introducing substituents at the available positions on the piperazinone ring.

Modifying the piperazinone ring itself to create bioisosteres. enamine.net

This process can generate virtual libraries containing millions of compounds. biorxiv.orgbiorxiv.org

Once the library is created, it is subjected to a hierarchical filtering process:

Drug-Likeness Filtering: Cheminformatics tools are used to calculate properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors. Compounds that violate criteria for good oral bioavailability, such as Lipinski's Rule of Five, are removed. researchgate.net

Structure-Based Virtual Screening (SBVS): If a target protein structure is known, the entire virtual library can be docked into the active site. nih.govresearchgate.net The compounds are then ranked based on their predicted binding scores, and the top-ranking molecules are selected for further analysis.

Ligand-Based Virtual Screening: In the absence of a known protein structure, methods like pharmacophore modeling can be used. A pharmacophore model is a 3D arrangement of the essential features (e.g., hydrophobic centers, hydrogen bond acceptors/donors) required for biological activity, derived from the lead compound. This model is then used as a query to search the virtual library for molecules that match these features.

This multi-step in silico screening approach efficiently narrows down a vast virtual library to a manageable number of high-priority candidates, significantly accelerating the drug discovery cycle by focusing laboratory resources on the most promising molecules. nih.gov

Preclinical Pharmacological and Biological Activity Profiling of 4 2,2 Dimethylpropanoyl Piperazin 2 One and Its Analogues

Structure-Activity Relationship (SAR) Studies Centered on the Piperazin-2-one (B30754) Core and the 2,2-Dimethylpropanoyl Moiety

Impact of Substitution Patterns on Biological Efficacy

No studies detailing the impact of substitution patterns on the piperazin-2-one core of this compound on biological efficacy are available.

Elucidation of Pharmacophoric Requirements for Specific Activities

There is no information available to elucidate the pharmacophoric requirements of 4-(2,2-Dimethylpropanoyl)piperazin-2-one for any specific biological activities.

Mechanistic Investigations of Molecular and Cellular Targets

Enzyme Inhibition Studies and Kinetic Analysis (e.g., COX-1/COX-2, FTase, Kinases)

No enzyme inhibition or kinetic analysis data for this compound has been reported.

Receptor Binding and Functional Assays (e.g., Serotonin Receptors, Histamine H3, Sigma-1, PAR1)

There are no published receptor binding or functional assay results for this compound.

Modulation of Protein-Protein Interactions

No studies investigating the potential for this compound to modulate protein-protein interactions have been found.

Interference with Cellular Pathways (e.g., DNA replication, specific signaling pathways)

Derivatives of piperazine (B1678402) have been shown to interact with and interfere with fundamental cellular pathways, demonstrating their potential as modulators of biological processes. Certain piperazine derivatives have been identified as having radioprotective effects, suggesting an ability to mitigate DNA damage resulting from ionizing radiation. nih.gov For instance, specific 1-(2-hydroxyethyl)piperazine derivatives have shown notable efficacy in reducing dicentric chromosomes, which are markers of significant DNA damage. nih.gov

The influence of these compounds extends to the regulation of cell cycle and apoptosis. One study on benzothiazole-piperazine derivatives found that a highly cytotoxic compound induced apoptosis in cancer cells through cell cycle arrest at the subG1 phase. tandfonline.com Similarly, phosphonic derivatives of octahydroquinoxalin-2(1H)-one, a related heterocyclic structure, were found to trigger apoptosis in MV4-11 cells, an effect associated with an increase in caspase 3/7 activity. nih.gov

Furthermore, piperazine analogues can modulate crucial signaling pathways involved in protein synthesis. A specific piperazine oxalate (B1200264) derivative, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate, has been identified as a regulator of global protein synthesis. nih.gov It achieves this by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α) through phosphorylation at serine residue 51. nih.gov This action is mediated by the activation of the protein kinase RNA-activated (PKR) kinase and the nuclear factor-κB (NF-κB) pathway. nih.gov

In Vitro Biological Activity Spectrum of Piperazin-2-one Derivatives

The piperazine scaffold is a versatile structural motif found in a wide array of biologically active compounds, leading to a broad spectrum of in vitro activities. wisdomlib.orgjetir.org Modifications to the piperazine nucleus can result in significant variations in the medicinal properties of the resulting derivatives. wisdomlib.org These compounds have been extensively investigated for antimicrobial, antiviral, antiparasitic, cytotoxic, and anti-inflammatory properties. jetir.orgresearchgate.net

Antimicrobial Activity against Pathogenic Microorganisms (Bacteria, Fungi)

Piperazine derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. apjhs.comacgpubs.org Numerous studies have synthesized and evaluated novel piperazine analogues, revealing promising results against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netacgpubs.org

For example, a series of chalcones containing a piperazine moiety was evaluated, with one compound showing potent activity against the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 2.22 µg/mL. Other derivatives have shown efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptomyces epidermidis. researchgate.net In one study, twenty-two novel piperazine derivatives were screened, with compound RL-308 showing particularly potent bactericidal activity against Shigella flexineri and S. aureus with MIC values of 2 µg/mL and 4 µg/mL, respectively. ijcmas.com The Minimum Bactericidal Concentration (MBC) for RL-308 against these pathogens was found to be 4 µg/mL and 8 µg/mL. ijcmas.com

The antifungal activity of piperazine derivatives has also been documented against species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. acgpubs.org While some synthesized series showed more significant antibacterial than antifungal effects, the broad-spectrum potential of this class of compounds is evident.

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Type/Name | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Chalcone-piperazine derivative | Candida albicans | MIC | 2.22 µg/mL | |

| Compound RL-308 | Shigella flexineri | MIC | 2 µg/mL | ijcmas.com |

| Compound RL-308 | Staphylococcus aureus | MIC | 4 µg/mL | ijcmas.com |

| Compound RL-308 | MRSA | MIC | 16 µg/mL | ijcmas.com |

| Compound RL-308 | Shigella dysenteriae | MIC | 128 µg/mL | ijcmas.com |

| Compound RL-308 | Shigella flexineri | MBC | 4 µg/mL | ijcmas.com |

| Compound RL-308 | Staphylococcus aureus | MBC | 8 µg/mL | ijcmas.com |

| Compound RL-308 | MRSA | MBC | 32 µg/mL | ijcmas.com |

Antiviral Efficacy against Viral Replication (e.g., Adenovirus, HIV-1)

The piperazine nucleus is a key component in many compounds investigated for antiviral activity, including agents targeting HIV, Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Chikungunya virus (CHIKV). nih.gov Piperazine-based compounds have been identified as inhibitors of various stages of the viral life cycle.

In the context of HIV-1, piperazine-containing indole (B1671886) derivatives and 5-carbonyl-1H-imidazole-4-carboxamide analogues have shown excellent inhibitory activities. Some derivatives function by inhibiting the interaction between the integrase lens epithelium-derived growth factor (IN-LEDGF/p75). For HCV, 2-amino benzimidazole (B57391) derivatives containing a piperazine moiety have been shown to inhibit viral infection with IC₅₀ values in the low micromolar range.

Research has also demonstrated the potential of piperazine itself as an antiviral agent. nih.gov It has been shown to bind to a conserved hydrophobic pocket in the capsid protein of Aura virus and Chikungunya virus. nih.gov This binding offers a potential mechanism for inhibiting viral assembly or uncoating. Plaque reduction and immunofluorescence assays have confirmed the antiviral activity of piperazine against CHIKV. nih.gov

Antiparasitic Activity (e.g., Antimalarial properties)

Piperazine and its derivatives have a long-standing history as antiparasitic agents, particularly as anthelmintics. wisdomlib.orgyoutube.com The primary mechanism of action against parasitic worms like Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm) involves inducing flaccid paralysis in the parasite. wisdomlib.orgyoutube.com This is achieved by acting as a GABA receptor agonist, selectively targeting the inhibitory GABA receptors in helminths, which differ from those in vertebrates. wisdomlib.org This paralysis allows the host to expel the worms through normal intestinal movement. wisdomlib.org

More recently, the antiparasitic activity of piperazine derivatives has been explored against other types of parasites. A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were designed and evaluated for their activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis. acs.org Several of these compounds demonstrated potent anti-T. gondii activity with IC₅₀ values in the low micromolar range and exhibited low cytotoxicity, indicating a favorable selectivity index. acs.org Further investigation showed that the lead compound could inhibit both the invasion and replication of the parasite. acs.org

Cytotoxic Mechanisms in Cancer Cell Lines (focus on cellular processes)

Piperazin-2-one derivatives and related piperazine-containing structures have been the focus of extensive research for their cytotoxic potential against various cancer cell lines. tandfonline.comnih.govnih.gov These compounds exert their anticancer effects through diverse cellular mechanisms, including the induction of apoptosis and cell cycle arrest. tandfonline.comnih.gov

A study on benzothiazole-piperazine derivatives identified a compound that was highly cytotoxic against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.com Mechanistic studies revealed that this compound induced apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.com

In another study, a series of piperazin-2-one derivatives were synthesized through bioisosteric replacement of the imidazole (B134444) ring found in known farnesyltransferase inhibitors. nih.gov These compounds were evaluated for their cytotoxic activities on colon (HT-29) and lung (A549) cancer cell lines, as well as on normal fetal lung fibroblasts (MRC-5). nih.gov The derivative containing a guanidine (B92328) substituent (compound 7g) showed the highest potency against both cancer cell lines, with IC₅₀ values below 2 µM, which was more potent than the reference drug doxorubicin. nih.gov Importantly, all tested compounds showed lower cytotoxic activity against the normal cell line compared to the cancer cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected Piperazine and Piperazin-2-one Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| Piperazin-2-one with Guanidine (7g) | HT-29 (Colon) | IC₅₀ | <2 | nih.gov |

| Piperazin-2-one with Guanidine (7g) | A549 (Lung) | IC₅₀ | <2 | nih.gov |

| Piperazin-2-one with Thiourea (7f) | HT-29 (Colon) | IC₅₀ | ~10 | nih.gov |

| Piperazin-2-one with Hydrazide (7c) | A549 (Lung) | IC₅₀ | ~20 | nih.gov |

| Benzothiazole-piperazine (1d) | HUH-7 (Hepatocellular) | GI₅₀ | 1.53 | tandfonline.com |

| Benzothiazole-piperazine (1d) | MCF-7 (Breast) | GI₅₀ | 1.80 | tandfonline.com |

| Benzothiazole-piperazine (1d) | HCT-116 (Colorectal) | GI₅₀ | 1.75 | tandfonline.com |

Anti-inflammatory and Immunomodulatory Effects (e.g., cytokine modulation)

Piperazine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties by modulating key components of the inflammatory cascade. wisdomlib.orgnih.govthieme-connect.com Research has shown that these compounds can effectively reduce inflammatory responses by inhibiting the production of pro-inflammatory mediators and cytokines. wisdomlib.orgnih.gov

Certain novel piperazine derivatives have shown noteworthy, dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production. nih.govorscience.ru More significantly, these compounds were found to suppress the generation of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.govorscience.ru In one study, compounds PD-1 and PD-2 inhibited TNF-α generation by up to 56.97% and 44.73%, respectively, at a concentration of 10 μM. nih.gov

Another investigation into the anti-inflammatory effects of a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, revealed its ability to reduce inflammatory parameters in a carrageenan-induced pleurisy model. nih.gov The compound successfully reduced cell migration, particularly of polymorphonuclear cells, decreased myeloperoxidase (MPO) enzyme activity, and lowered the levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and TNF-α in the pleural exudate. nih.gov Additionally, some N-substituted 3,4-pyrroledicarboximides containing a piperazine moiety have been shown to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for anti-inflammatory drugs. jetir.org

Neuropharmacological Investigations (e.g., effects on neurotransmitter systems, neuroprotection mechanisms)

No published studies were identified that specifically investigate the neuropharmacological properties of this compound. Research into the effects of this compound on neurotransmitter systems, its potential neuroprotective mechanisms, or its broader activity within the central nervous system has not been reported in the available scientific literature. While the piperazine scaffold is present in many neuropharmacologically active compounds, the specific effects of the 2,2-dimethylpropanoyl substitution on the piperazin-2-one core remain uncharacterized in this context. ijrrjournal.comnih.govnih.gov

Radioprotective Effects and DNA Damage Mitigation Studies

There is no available scientific evidence to suggest that this compound has been evaluated for radioprotective effects or its capacity to mitigate DNA damage. Studies on other piperazine derivatives have explored their potential as radioprotective agents, but this specific compound has not been the subject of such investigations. nih.govmdpi.com Therefore, no data exists on its ability to protect cells from ionizing radiation or to influence DNA repair pathways.

Peptidomimetic Applications and Conformational Constraints in Peptide Design

An extensive search of the literature did not yield any information on the use of this compound in peptidomimetic applications or in the design of conformationally constrained peptides. The piperazine ring is a known scaffold in the development of peptidomimetics, valued for its ability to introduce conformational rigidity. cam.ac.uk However, the specific application of the this compound moiety as a structural element to mimic peptide backbones or to enforce specific three-dimensional structures in peptide analogues has not been described in published research. nih.govmdpi.com

Data Tables

No data tables can be generated as no specific experimental findings for this compound were found in the context of the requested topics.

Q & A

Q. What are the common synthetic routes for preparing 4-(2,2-Dimethylpropanoyl)piperazin-2-one and its derivatives?

The synthesis typically involves multi-step organic reactions, including:

- Alkylation of piperazine precursors : Reacting piperazin-2-one with 2,2-dimethylpropanoyl chloride under anhydrous conditions, often using a base like triethylamine to facilitate acylation .

- Heterocyclic coupling : Introducing substituents via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution .

- Protecting group strategies : Temporary protection of reactive amines (e.g., Fmoc or Boc groups) to ensure regioselectivity, followed by deprotection under mild acidic or basic conditions .

Key challenges include controlling stereochemistry and minimizing side reactions. Purification often employs column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry?

Structural validation relies on:

- Spectroscopic techniques :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of stereochemistry in enantiomerically pure derivatives .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of α-tertiary piperazin-2-ones, and what are the key challenges?

Enantioselective methods include:

- Catalytic asymmetric allylic alkylation : Using palladium catalysts with chiral ligands (e.g., PHOX or BINAP) to install α-tertiary stereocenters .

- Dynamic kinetic resolution : Leveraging chiral auxiliaries or enzymes to bias reaction pathways toward a single enantiomer .

Challenges : - Steric hindrance : Bulky substituents near the reaction center reduce catalytic efficiency .

- Protecting group compatibility : Ensuring stability under reaction conditions (e.g., oxidative cleavage of PMB groups requires careful pH control) .

Q. How can researchers resolve contradictions in biological activity data for piperazin-2-one derivatives across different assays?

Contradictions often arise from assay-specific variables. Methodological approaches include:

- Dose-response profiling : Establishing IC/EC values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Structural-activity relationship (SAR) analysis : Systematic variation of substituents (e.g., halogenation, alkyl chain length) to isolate contributions to bioactivity .

- Orthogonal assays : Validating hits using alternative methods (e.g., surface plasmon resonance for binding affinity vs. cell-based cytotoxicity) .

Example: A derivative showing antiviral activity in plaque assays but not in viral replication models may require re-evaluation of cellular uptake mechanisms .

Q. What computational methods are utilized to predict the biological activity and optimize the structure of piperazin-2-one derivatives?

- 3D-QSAR modeling : Correlating molecular fields (e.g., steric, electrostatic) with activity data to guide scaffold modifications .

- Molecular dynamics (MD) simulations : Assessing binding stability and conformational flexibility of piperazin-2-one-enzyme complexes (e.g., mIDH1 inhibition) .

- Scaffold hopping : Replacing core moieties (e.g., pyridin-2-one to piperazin-2-one) while retaining pharmacophore features .

- ADME prediction : Tools like SwissADME to optimize solubility and metabolic stability .

Q. What mechanistic insights explain the interaction of this compound with biological targets such as Factor Xa or viral proteases?

- Enzyme inhibition : The carbonyl group in the piperazin-2-one core acts as a hydrogen bond acceptor, mimicking transition states in serine proteases (e.g., Factor Xa) .

- Receptor modulation : Bulky substituents (e.g., 4,5-dibromothiophene) enhance hydrophobic interactions with allosteric pockets, as seen in kinase inhibition .

- Cellular uptake studies : Fluorescent tagging or radiolabeling to track intracellular localization and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.